(2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Beschreibung

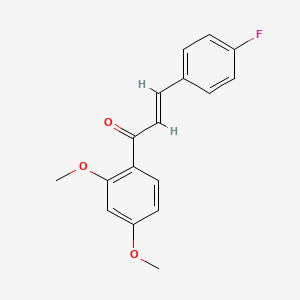

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features methoxy groups on one phenyl ring and a fluorine atom on the other, which can influence its chemical behavior and biological activity.

Eigenschaften

CAS-Nummer |

394-26-3 |

|---|---|

Molekularformel |

C17H15FO3 |

Molekulargewicht |

286.30 g/mol |

IUPAC-Name |

1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H15FO3/c1-20-14-8-9-15(17(11-14)21-2)16(19)10-5-12-3-6-13(18)7-4-12/h3-11H,1-2H3 |

InChI-Schlüssel |

FRCWAQMDSSPPFN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F)OC |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.

-

Starting Materials

- 2,4-dimethoxybenzaldehyde

- 4-fluoroacetophenone

-

Reaction Conditions

Base Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to 60°C

Reaction Time: Several hours to overnight

-

Procedure

- Dissolve 2,4-dimethoxybenzaldehyde and 4-fluoroacetophenone in ethanol.

- Add a base catalyst and stir the mixture at the desired temperature.

- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.

- The precipitate is filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely scale up the Claisen-Schmidt condensation process, optimizing for yield and purity. This might involve continuous flow reactors, automated control of reaction conditions, and efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation

- The compound can undergo oxidation reactions, particularly at the methoxy groups or the double bond.

- Common oxidizing agents include potassium permanganate or chromium trioxide.

-

Reduction

- Reduction can occur at the carbonyl group or the double bond.

- Common reducing agents include sodium borohydride or lithium aluminum hydride.

-

Substitution

- The fluorine atom can participate in nucleophilic aromatic substitution reactions.

- Reagents like sodium methoxide or potassium tert-butoxide can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

Oxidation: Products may include carboxylic acids or epoxides.

Reduction: Products may include alcohols or alkanes.

Substitution: Products may include methoxy-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Studied for its potential as a ligand in catalytic reactions.

Biology

Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.

Antioxidant Properties: Potential use in preventing oxidative stress-related diseases.

Medicine

Anti-inflammatory: Investigated for its potential to reduce inflammation.

Anticancer: Studied for its cytotoxic effects on cancer cells.

Industry

Pharmaceuticals: Used in the development of new drugs.

Agriculture: Potential use as a pesticide or herbicide.

Wirkmechanismus

The mechanism of action of (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets:

Enzyme Inhibition: Inhibits enzymes like cyclooxygenase, reducing inflammation.

DNA Interaction: Binds to DNA, causing cytotoxic effects in cancer cells.

Reactive Oxygen Species (ROS) Scavenging: Neutralizes ROS, providing antioxidant benefits.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2E)-1-(2,4-dimethoxyphenyl)-3-phenylprop-2-en-1-one: Lacks the fluorine atom, which may reduce its biological activity.

(2E)-1-(2,4-dimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one: Chlorine atom instead of fluorine, which can alter its reactivity and biological properties.

Uniqueness

- The presence of both methoxy groups and a fluorine atom makes (2E)-1-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one unique in its reactivity and biological activity. The fluorine atom can enhance its lipophilicity and metabolic stability, potentially increasing its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.